molecular formula C17H19N3 B11781413 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11781413
M. Wt: 265.35 g/mol
InChI Key: LTIJXCXWEVBZGB-UHFFFAOYSA-N
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Description

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then subjected to further substitution reactions to introduce the dimethyl groups and the aniline moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzimidazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline may influence cellular pathways involved in cancer progression. In vitro assays have indicated cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques employed include:

  • Molecular Docking Simulations : These simulations help elucidate the binding interactions and affinities of the compound with various biological targets, providing insights into its mechanism of action .
  • Spectroscopic Methods : Techniques such as UV-visible spectroscopy and fluorescence spectroscopy are used to study the interactions between the compound and target proteins, further validating its potential therapeutic effects.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at specific concentrations . The findings suggest its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against common pathogens. The results indicated that the compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
  • Molecular Docking Studies : Research employing molecular docking techniques demonstrated strong binding affinities to key enzymes involved in cancer metabolism, suggesting pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The compound may also intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

Uniqueness

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and an aniline moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The structural complexity, characterized by multiple aromatic rings and nitrogen atoms, contributes to its bioactive potential.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylbenzaldehyde with ammonium acetate in glacial acetic acid. The progress can be monitored using thin-layer chromatography, and purification is often achieved through recrystallization from suitable solvents like dimethylformamide.

Anticancer Properties

Research indicates that compounds containing benzimidazole moieties often exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of benzimidazole can influence cellular pathways and exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the activity of similar compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D assay formats. The results showed varying degrees of cytotoxicity, with some compounds demonstrating promising antitumor activity while maintaining lower toxicity towards normal cell lines like MRC-5 .

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5496.75 ± 0.19 μM9.31 ± 0.78 μM
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

The presence of nitro or halogen substituents in similar structures has been shown to enhance anticancer activity by altering the binding affinity to DNA .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activities against various bacterial strains. The mechanisms often involve interaction with bacterial DNA or cell membranes, leading to cell death or inhibition of growth .

The biological activity of this compound may be attributed to its ability to bind selectively to biological targets such as enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies have suggested that such compounds can effectively inhibit key enzymes in metabolic pathways crucial for tumor growth or bacterial survival .

Case Studies

  • Antitumor Activity : A study conducted on synthesized benzimidazole derivatives showed that certain compounds exhibited significant cytotoxicity against lung cancer cell lines while sparing normal fibroblasts at low concentrations, indicating a favorable therapeutic window for further development .
  • Antibacterial Studies : Another research effort focused on the synthesis and testing of benzimidazole derivatives against Gram-positive and Gram-negative bacteria revealed promising results, with several compounds showing potent antibacterial effects comparable to standard antibiotics .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H19N3/c1-11-9-12(2)16-15(10-11)18-17(19-16)13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H,18,19)

InChI Key

LTIJXCXWEVBZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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